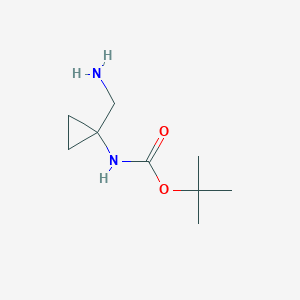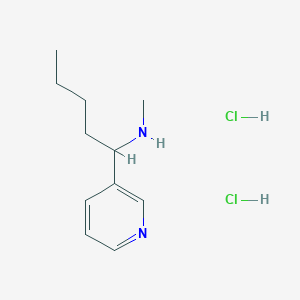
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the reaction mechanism.Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the type of bonding (ionic, covalent, metallic, etc.), the geometry of the molecule (linear, trigonal, tetrahedral, etc.), and the hybridization of the atoms in the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include reactivity, stability, flammability, etc.Applications De Recherche Scientifique
Catalysis in Synthesis of PAF Antagonists : Coffen et al. (1994) discussed the use of aminotransferase catalysis for synthesizing a key intermediate, (R)-alpha-Methyl-3-pyridinebutanamine, in the production of a Platelet-Activating Factor (PAF) antagonist. This method is noted for its technical simplicity and economic viability (Coffen, Okabe, Sun, Lee, & Matcham, 1994).
Antifungal Applications : A study by Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and found that it exhibited good antifungal activity against several pathogens. This research highlights potential applications in combating fungal infections (Xue Si, 2009).
Ligand Synthesis for Mn(II) Complexes : Hureau et al. (2008) researched the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, which could have applications in materials science and coordination chemistry (Hureau, Groni, Guillot, Blondin, Duboc, & Anxolabéhère‐Mallart, 2008).
Sorption-Desorption in Soils : Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils, which is essential for understanding the environmental impact and behavior of these compounds (Cox, Koskinen, & Yen, 1997).
Sigma Receptor Ligand Synthesis : De Costa et al. (1992) focused on the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, identifying it as a potent ligand for the sigma receptor, which could have implications in neuroscience and pharmacology (De Costa, Radesca, Di Paolo, & Bowen, 1992).
Catalyst Hydrogenation and Isomerisation : A study by Canning, Jackson, and Mitchell (2006) explored the hydrogenation of cis-2-pentenenitrile over Ni/alumina, observing the production of 1-pentanamine. This research is significant for understanding catalytic processes and their industrial applications (Canning, Jackson, & Mitchell, 2006).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves the potential applications and uses of the compound in the future.
Propriétés
IUPAC Name |
N-methyl-1-pyridin-3-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-4-7-11(12-2)10-6-5-8-13-9-10;;/h5-6,8-9,11-12H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPDTAHTJEFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CN=CC=C1)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




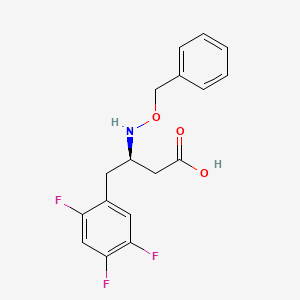
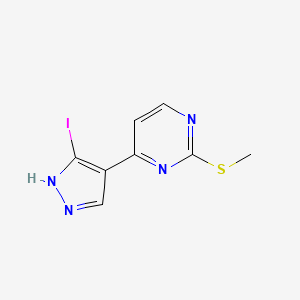
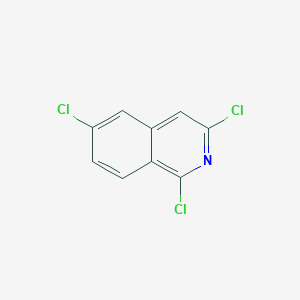
![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)
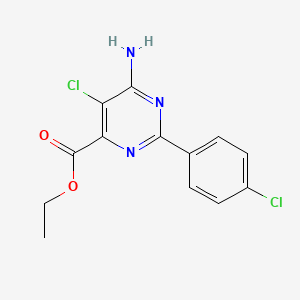
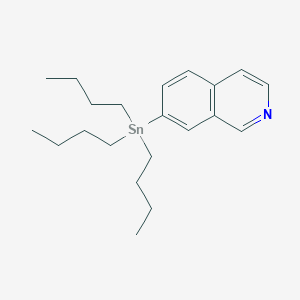
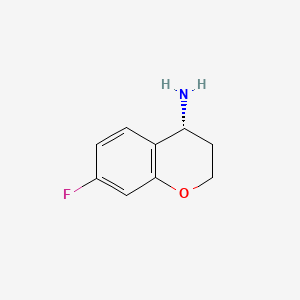
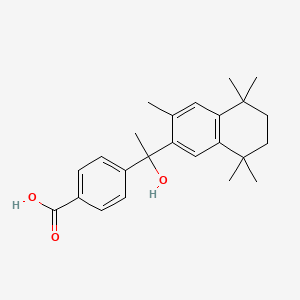
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)
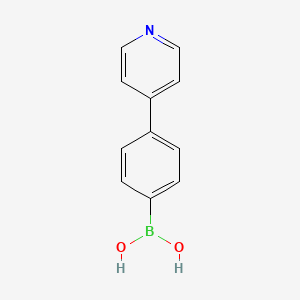
![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)
